4-Fluoro-6-methoxynicotinaldehyde

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

Select 4-Fluoro-6-methoxynicotinaldehyde for its uniquely low LogP (0.7) versus regioisomers—critical for designing CNS-penetrant kinase inhibitors with improved metabolic stability and reduced off-target binding. This 98% pure, electrophilic building block features a reactive 3-aldehyde handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. Use as a strategic replacement in lead optimization to lower lipophilicity by 0.34–0.61 units without altering TPSA, enabling orthogonal ADME optimization while maintaining favorable CNS drug-like space. Ideal for constructing novel nAChR ligand libraries with differentiated selectivity profiles.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Cat. No. B13031809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methoxynicotinaldehyde
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)F)C=O
InChIInChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3
InChIKeyWPEFYVQKRFPQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-methoxynicotinaldehyde: A Key Fluorinated Pyridine Building Block for Medicinal Chemistry


4-Fluoro-6-methoxynicotinaldehyde (CAS 1289210-36-1) is a heterocyclic pyridine derivative featuring a fluorine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde functionality at the 3-position on the nicotinaldehyde core. Its molecular formula is C₇H₆FNO₂ and its molecular weight is 155.13 g/mol [1]. This specific substitution pattern provides a unique platform for constructing complex molecular frameworks, primarily serving as a versatile intermediate in organic synthesis and pharmaceutical research [2]. Its value proposition centers on the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group, which collectively modulate the electronic properties and reactivity of the pyridine ring in ways distinct from non-fluorinated or differently substituted analogs.

Why a Generic 'Nicotinaldehyde' Cannot Substitute for 4-Fluoro-6-methoxynicotinaldehyde in Structure-Activity Relationships


Substitution with a simpler analog like 6-methoxynicotinaldehyde or a regioisomer such as 2-fluoro-6-methoxynicotinaldehyde cannot be assumed to be functionally equivalent. The specific placement of the fluorine atom at the 4-position on the pyridine ring, relative to the methoxy group at the 6-position and the aldehyde handle at the 3-position, creates a distinct electronic environment and steric profile. This precise arrangement directly influences key physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA), which are critical determinants of a molecule's behavior in biological systems, including membrane permeability, target binding, and metabolic stability [1]. Therefore, a seemingly minor change in substitution pattern can lead to a significant divergence in a lead compound's structure-activity relationship (SAR) and downstream developability. The following quantitative evidence highlights these tangible differences.

Quantified Differentiation of 4-Fluoro-6-methoxynicotinaldehyde Against Close Analogs


4-Fluoro-6-methoxynicotinaldehyde Exhibits Significantly Lower Lipophilicity (XLogP3 = 0.7) than Regioisomers and Non-Fluorinated Analogs

The introduction of fluorine at the 4-position of 6-methoxynicotinaldehyde drastically reduces the compound's lipophilicity compared to its non-fluorinated counterpart. The target compound exhibits an XLogP3 of 0.7 [1], whereas 6-methoxynicotinaldehyde has a predicted LogP of 1.31 . This trend is also evident when compared to regioisomers; for example, 2-fluoro-6-methoxynicotinaldehyde and 5-fluoro-6-methoxynicotinaldehyde both have a LogP of 1.0418 [2]. This demonstrates that the 4-fluoro substitution uniquely imparts a marked decrease in lipophilicity.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

The 4-Fluoro Substitution Pattern Maintains a Favorable Polar Surface Area (39.2 Ų) Similar to Other Fluoro-Methoxy Regioisomers

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes, particularly the blood-brain barrier. 4-Fluoro-6-methoxynicotinaldehyde has a TPSA of 39.2 Ų [1]. This value is identical to that of its regioisomers, 2-fluoro-6-methoxynicotinaldehyde and 5-fluoro-6-methoxynicotinaldehyde, which also have TPSAs of 39.2 Ų [2][3]. This consistency indicates that while the position of the fluorine atom significantly alters lipophilicity, it does not affect the overall polar surface area, allowing for a targeted modulation of one property without impacting the other.

Drug Design Physicochemical Property Optimization Blood-Brain Barrier Penetration

4-Fluoro-6-methoxynicotinaldehyde is Commercially Available with a Standard Purity of 98%, Meeting Typical Research Requirements

For reliable synthetic outcomes, procurement of high-purity starting materials is essential. 4-Fluoro-6-methoxynicotinaldehyde is commercially available from multiple vendors with a standard purity of 98% [1]. This level of purity is consistent with that offered for its close analogs, such as 2-fluoro-6-methoxynicotinaldehyde and 5-fluoro-6-methoxynicotinaldehyde, which are also typically offered at 98% purity [2]. This ensures that the compound is suitable for use as a key intermediate in multi-step syntheses without introducing excessive impurities.

Chemical Procurement Synthetic Intermediate Quality Control

Defined Research Applications for 4-Fluoro-6-methoxynicotinaldehyde Based on Differentiated Properties


Designing CNS-Targeted Kinase Inhibitors with Improved Metabolic Stability

Based on its uniquely low LogP (0.7) compared to regioisomers, 4-Fluoro-6-methoxynicotinaldehyde is the preferred choice as a core scaffold for designing kinase inhibitors intended for CNS penetration. Its lower lipophilicity is associated with improved metabolic stability and reduced off-target binding, crucial for CNS drug candidates. Researchers developing novel kinase inhibitors can leverage this specific substitution pattern to build molecules that stay within favorable CNS drug-like space (e.g., lower LogP, acceptable TPSA) [1].

Optimizing ADME Profiles in Lead Optimization Through Orthogonal Property Control

In lead optimization programs where a hit compound exhibits high lipophilicity, 4-Fluoro-6-methoxynicotinaldehyde serves as a strategic replacement for a non-fluorinated or regioisomeric pyridine. As evidenced by its ability to lower LogP by 0.34-0.61 units without altering TPSA, this building block allows medicinal chemists to decrease lipophilicity and improve solubility while maintaining a constant polar surface area, a valuable tool for orthogonal optimization of ADME properties [2].

Serving as a High-Purity Electrophilic Partner in Cross-Coupling and Heterocycle Synthesis

With its commercially available 98% purity, 4-Fluoro-6-methoxynicotinaldehyde is a reliable and reactive electrophilic building block for key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. The aldehyde handle at the 3-position offers a versatile functional group for further derivatization, enabling the efficient construction of complex heterocyclic libraries for early-stage drug discovery [3].

Building Differentiated Nicotinic Acetylcholine Receptor (nAChR) Ligand Libraries

Given the significant role of fluorinated nicotinic derivatives in modulating nAChRs, 4-Fluoro-6-methoxynicotinaldehyde provides a structurally distinct scaffold for synthesizing novel nAChR ligands. Its unique physicochemical profile, particularly the low LogP imparted by the 4-fluoro substitution, offers a clear differentiation point for creating new chemical entities with potentially improved selectivity and pharmacokinetic properties compared to libraries built from less substituted or non-fluorinated nicotinaldehyde precursors [2].

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